1,1-Diethoxyacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-9-7(6(3)8)10-5-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOBEHDSJVJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879011 | |
| Record name | 2-Propanone, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5774-26-5 | |
| Record name | 1,1-Diethoxyacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxypropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,1 Diethoxyacetone
Established Preparative Pathways for 1,1-Diethoxyacetone
Traditional Ketalization Reactions
The most conventional method for synthesizing this compound involves the direct ketalization of pyruvaldehyde (methylglyoxal) with ethanol (B145695). This reaction is typically acid-catalyzed and relies on shifting the reaction equilibrium towards the product by removing water as it is formed.
A well-established procedure involves heating a mixture of pyruvic aldehyde, ethanol, an inert water-immiscible organic liquid that boils below 100°C, and an acid catalyst. google.com The water generated during the reaction is continuously removed by distillation, typically at a temperature between 50°C and 100°C. google.com After the reaction is complete, the catalyst is neutralized, and the this compound is purified by fractional distillation. google.com Common acid catalysts for this type of reaction include mineral acids such as hydrochloric acid or sulfuric acid. One historical method describes allowing a mixture of pyruvic aldehyde and a 2% solution of hydrochloric acid in ethanol to stand for three days, although this method resulted in unsatisfactory yields. google.com
| Reactant 1 | Reactant 2 | Catalyst | Key Condition | Product | Reference |
| Pyruvic Aldehyde | Ethanol | Acid Catalyst | Water removal | This compound | google.com |
Multi-Step Conversions to this compound Precursors
An alternative to direct ketalization involves the synthesis of a precursor to this compound, followed by a final transformation. One such multi-step approach begins with the synthesis of pyruvic aldehyde monohydrate from 1,2-propylene glycol. This precursor is then reacted with the desired alcohol to form the corresponding acetal (B89532).
For the analogous dimethyl acetal, a patented method describes the synthesis of pyruvic aldehyde monohydrate from 1,2-propylene glycol through oxidative dehydrogenation using a modified electrolytic silver catalyst. researchgate.net The resulting pyruvic aldehyde monohydrate is then reacted with methanol in the presence of a modified resin catalyst to produce pyruvic aldehyde dimethyl acetal. researchgate.net This process involves separating the catalyst, recovering the excess alcohol, and purifying the product through steam distillation, extraction, and finally, redistillation. researchgate.net A similar multi-step pathway can be envisaged for the synthesis of this compound, where ethanol would be used in the final ketalization step instead of methanol.
Another historical multi-step synthesis of pyruvic aldehyde diethyl acetal involves the decarboxylation of γ,γ-diethoxy ethylacetoacetate with aqueous sodium hydroxide (B78521). google.com These multi-step methods, while potentially offering alternative starting materials, are often more complex than direct ketalization.
Advanced and Green Synthetic Approaches towards this compound
In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to research into one-pot strategies and advanced catalytic systems for the formation of acetals and ketals, including this compound.
One-Pot Synthesis Strategies for this compound
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offers several advantages, including reduced waste, lower costs, and improved efficiency. While specific one-pot syntheses for this compound are not extensively detailed in the reviewed literature, the principles of one-pot reactions are applicable. For instance, a process that combines the synthesis of pyruvaldehyde from a precursor with its immediate ketalization in the same reaction vessel would constitute a one-pot synthesis.
Catalytic Systems for this compound Formation
The development of novel catalytic systems is at the forefront of modern organic synthesis. For the formation of this compound, research has focused on both homogeneous and heterogeneous catalysts to improve reaction rates, yields, and selectivity, while also addressing environmental concerns associated with traditional acid catalysts.
Homogeneous catalysis for acetal and ketal formation has traditionally relied on strong mineral acids. However, these catalysts can be corrosive and difficult to separate from the reaction mixture. Modern homogeneous catalysis research explores the use of metal complexes and organocatalysts that can operate under milder conditions and offer greater control over the reaction. While specific examples for this compound are not prevalent, the general advancements in homogeneous catalysis for ketalization are relevant. For example, various Lewis acids have been shown to be effective catalysts for acetalization and ketalization reactions.
| Catalyst Type | Advantages | Challenges |
| Mineral Acids (e.g., HCl, H₂SO₄) | Readily available, low cost | Corrosive, difficult to separate, waste generation |
| Lewis Acids | Can be more selective, milder conditions | Cost, sensitivity to water |
| Organocatalysts | Metal-free, often milder conditions | Catalyst loading, cost |
Heterogeneous Catalysis
The synthesis of this compound via heterogeneous catalysis typically involves a two-step process: the selective oxidation of glycerol to dihydroxyacetone (DHA), followed by the acetalization of DHA with ethanol. Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling.
The selective oxidation of glycerol to DHA is a critical step, as glycerol is an abundant and renewable feedstock, primarily generated as a byproduct of biodiesel production. nacatsoc.orgtandfonline.comtandfonline.commdpi.com Platinum-based catalysts, particularly those promoted with bismuth (Pt-Bi) and supported on activated carbon (Pt-Bi/C), have shown significant promise for this transformation. nacatsoc.orgtandfonline.compurdue.edu The addition of bismuth to platinum catalysts is crucial for steering the reaction's selectivity towards the oxidation of the secondary hydroxyl group of glycerol, which yields DHA, rather than the primary hydroxyl groups. tandfonline.comlatech.edu Research has focused on optimizing the catalyst composition, metal loading, and support material to maximize DHA yield. nacatsoc.orgpurdue.edu For instance, an optimal composition of 3 wt% Pt and 0.6 wt% Bi on activated carbon has been identified. purdue.edu
Once DHA is synthesized, it undergoes acetalization with ethanol to form this compound. This reaction is typically catalyzed by solid acids. Various acidic heterogeneous catalysts, such as zeolites, montmorillonite clays, and sulfonic ion-exchange resins (e.g., Amberlyst), have been successfully employed for acetal formation. researchgate.netsci-hub.box Sulfonic resins have demonstrated particularly high activity, enabling the reaction to reach equilibrium conversion rates quickly. researchgate.netsci-hub.box The efficiency of these catalysts is linked to the presence of protonic acid sites on their surface. sci-hub.box
| Catalyst System | Reactants | Product | Key Findings |
| Pt-Bi/C | Glycerol, O₂ | Dihydroxyacetone (DHA) | Bismuth promotion enhances selectivity to DHA up to 80%. tandfonline.com Optimal conditions (80 °C, 30 psig, pH 2) can achieve a DHA yield of 48% at 80% glycerol conversion. purdue.edu |
| Sulfonic Ion-Exchange Resin (Amberlyst-15) | Acetaldehyde, Ethanol | 1,1-Diethoxyethane | Demonstrates superior performance compared to zeolites and clays, rapidly reaching equilibrium. researchgate.netsci-hub.box |
| Pt-Bi/MCM-41 | Glycerol, O₂ | Dihydroxyacetone (DHA) | High surface area and uniform pore structure of the MCM-41 support lead to high Pt dispersion and high DHA yield. latech.edu |
Organocatalytic Methodologies
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a powerful alternative to metal-based catalysts. wikipedia.org In the context of this compound synthesis, organocatalysts are primarily used to facilitate the acetalization step. A key advantage of this approach is the ability to perform reactions under mild and neutral conditions, which is particularly beneficial when dealing with substrates that are sensitive to acid. tcichemicals.com
Thiourea derivatives, such as 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have emerged as effective organocatalysts for acetalization. tcichemicals.com These catalysts operate through non-covalent interactions, typically by activating the carbonyl group of the ketone (dihydroxyacetone) via hydrogen bonding. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. This method avoids the use of strong acids, thus preventing potential side reactions or degradation of sensitive functional groups. tcichemicals.com
The field of organocatalysis is diverse, with different modes of activation possible, including the formation of iminium ions or enamine intermediates with amine-based catalysts like proline. wikipedia.org While these are highly effective for other types of reactions, hydrogen-bond-donating catalysts like thioureas are particularly well-suited for acetalization. researchgate.net
Photoredox Catalysis in this compound Synthesis
Photoredox catalysis is a rapidly advancing field in organic synthesis that uses visible light to drive chemical reactions under exceptionally mild conditions. kit.edunih.govsemanticscholar.org This methodology has been successfully applied to the synthesis of acetals from aldehydes and alcohols, presenting a green and efficient route that could be adapted for this compound. rsc.orgrsc.org
In a typical photo-organocatalytic protocol for acetalization, an organic photocatalyst, such as thioxanthenone or Acid Red 52, absorbs energy from a light source (often simple household lamps or LEDs). rsc.orgrsc.orgproquest.com The excited photocatalyst then initiates an electron transfer process. This process can activate a carbonyl compound, facilitating its reaction with an alcohol to form an acetal in high yields. rsc.orgrsc.org This approach bypasses the need for stoichiometric amounts of acids or transition-metal catalysts, aligning with the principles of green chemistry. rsc.org
Furthermore, photocatalysis can also be applied to the initial step of oxidizing glycerol to DHA. Studies have shown that titanium dioxide (TiO₂) can act as a photocatalyst for glycerol conversion, with selectivity towards DHA being influenced by the solvent system. rsc.org Combining a photocatalytic oxidation step with a photocatalytic acetalization step could provide a fully light-driven pathway to this compound.
| Photocatalyst | Substrates | Conditions | Yield |
| Thioxanthenone | Aldehydes, Alcohols | Household lamps (2 x 80 W) | High yields |
| Acid Red 52 | Aldehydes, Alcohols | Yellow light (18 W), Room Temp | 75–93% |
| Biscyanolated perylene bisimide | Aldehydes, Alcohols | Green light (525 nm LED) | Good to excellent yields |
Environmentally Benign Solvent Systems in this compound Production
For the synthesis of the dihydroxyacetone (DHA) precursor, water is an ideal green solvent for the aerobic oxidation of glycerol. tandfonline.comtandfonline.com However, for the subsequent acetalization reaction, which produces water as a byproduct, a non-aqueous medium is generally preferred to shift the reaction equilibrium towards the product.
A particularly sustainable approach for the acetalization step is to use one of the reactants, ethanol, as the solvent. sigmaaldrich.com This eliminates the need for an additional solvent, simplifying the process and reducing waste. Ethanol is also increasingly produced from renewable bio-based sources, further enhancing the green credentials of the synthesis. sigmaaldrich.com
Other green solvent alternatives include bio-based options like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable feedstocks and is a safer alternative to solvents like tetrahydrofuran (THF) or dichloromethane (DCM). whiterose.ac.uksigmaaldrich.com The selection of a solvent should always consider factors such as toxicity, biodegradability, and energy requirements for its production and recycling. whiterose.ac.uk
Mechanistic Studies of this compound Synthetic Routes
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. For the synthesis of this compound, mechanistic studies have provided valuable insights into the key catalytic steps.
Heterogeneous Catalysis Mechanism: In the selective oxidation of glycerol over Pt-Bi catalysts, density functional theory (DFT) studies have been employed to elucidate the role of the bismuth promoter. latech.eduaidic.it These studies suggest that bismuth adatoms on the platinum surface facilitate the selective activation and dehydrogenation of the secondary hydroxyl group of glycerol. latech.edu The mechanism for acid-catalyzed acetalization involves the protonation of the carbonyl oxygen of dihydroxyacetone by a protonic site on the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by a molecule of ethanol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion. A final nucleophilic attack by a second molecule of ethanol, followed by deprotonation, yields the this compound product. sci-hub.box
Organocatalysis Mechanism: For organocatalytic acetalization using a thiourea catalyst, the mechanism is predicated on non-covalent interactions. The thiourea catalyst acts as a hydrogen-bond donor, forming a complex with the dihydroxyacetone. This hydrogen bonding polarizes the carbonyl group, activating it towards nucleophilic attack by ethanol in a manner analogous to protonation in acid catalysis, but under much milder, neutral conditions.
Photoredox Catalysis Mechanism: The mechanism of photo-organocatalytic acetalization is more complex. It is proposed that the reaction begins with the formation of an electron-donor-acceptor (EDA) complex between the photocatalyst (e.g., thioxanthenone) and the aldehyde or ketone. rsc.orgrsc.org Upon photoexcitation, an electron is transferred, leading to the formation of a radical cation of the carbonyl compound. This highly reactive intermediate can then readily react with the alcohol to form the acetal product through a series of radical steps. rsc.org
Reactivity and Elucidation of Reaction Mechanisms of 1,1 Diethoxyacetone
Fundamental Reactivity Patterns of the Ketal Moiety
The ketal group in 1,1-diethoxyacetone is a key determinant of its reactivity. Ketals are generally stable but can undergo specific transformations under certain conditions.
Electrophilic Activation and Subsequent Transformations
The oxygen atoms of the ketal moiety in this compound possess lone pairs of electrons, making them susceptible to electrophilic attack. This activation is a crucial first step in several reactions.
Protonation: In the presence of an acid, one of the ether oxygens of the ketal can be protonated. This protonation makes the corresponding carbon atom more electrophilic and susceptible to nucleophilic attack. This is a key step in the acid-catalyzed hydrolysis of ketals. pressbooks.pub
Lewis Acid Activation: Lewis acids can also coordinate to the oxygen atoms of the ketal, enhancing the electrophilicity of the central carbon atom. This activation facilitates reactions with various nucleophiles.
Hydrogen Bonding: Non-covalent interactions, such as hydrogen bonding, can also play a role in activating the ketal group. acs.org This type of activation is often observed in organocatalysis and can lower the energy barrier for subsequent transformations. acs.org
Nucleophilic Reactivity at the Corresponding Carbonyl Equivalent
While ketals are generally considered protecting groups for carbonyls due to their stability towards nucleophiles and bases, the central carbon of the ketal can be viewed as a masked carbonyl carbon. pressbooks.pubmedlifemastery.com Under conditions that activate the ketal, this carbon becomes a site for nucleophilic attack.
Attack by Nucleophiles: Once activated by an electrophile (like a proton or Lewis acid), the ketal carbon can be attacked by a variety of nucleophiles. byjus.comlibretexts.org This can lead to the cleavage of one of the C-O bonds and the formation of a new bond with the nucleophile.
Formation of Intermediates: The nucleophilic attack on the activated ketal leads to the formation of a tetrahedral intermediate. libretexts.org The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile.
Acid-Catalyzed Transformations Involving this compound
Acidic conditions are commonly employed to induce transformations of the ketal group in this compound.
Hydrolytic Mechanisms of the Ketal Linkage
The hydrolysis of the ketal in this compound back to the corresponding dicarbonyl compound (pyruvaldehyde) and ethanol (B145695) is a classic example of an acid-catalyzed reaction. The mechanism proceeds through several key steps: pressbooks.publibretexts.org
Protonation of an ether oxygen: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst. pressbooks.publibretexts.org
Formation of an oxonium ion: The protonated ether is a good leaving group (ethanol), and its departure results in the formation of a resonance-stabilized oxonium ion. pressbooks.pub
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. pressbooks.publibretexts.org
Formation of a hemiacetal: This attack forms a protonated hemiacetal intermediate.
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the hemiacetal. The hemiacetal is in equilibrium with the aldehyde and alcohol.
This entire process is reversible, and the position of the equilibrium can be controlled by the reaction conditions. pressbooks.pub An excess of water drives the reaction towards hydrolysis. pressbooks.publibretexts.org
Transketalization and Related Reactions
Transketalization is a process where a ketal reacts with a different diol or alcohol in the presence of an acid catalyst to form a new ketal. google.com In the context of this compound, this could involve reacting it with a diol to form a cyclic ketal.
The mechanism of transketalization is similar to that of hydrolysis, with the key difference being that another alcohol or diol acts as the nucleophile instead of water. organic-chemistry.org This reaction is useful for creating different ketal structures from a pre-existing one.
Base-Mediated Reactions of this compound
While the ketal moiety is generally stable under basic conditions, the ketone part of this compound can undergo reactions in the presence of a base. pressbooks.pub The α-protons (hydrogens on the carbon adjacent to the carbonyl group) are acidic and can be removed by a strong base to form an enolate.
Enolate Formation: The presence of the carbonyl group makes the α-protons on the methyl group of this compound acidic. A base can abstract one of these protons to form a resonance-stabilized enolate ion.
Reactions of the Enolate: The resulting enolate is a powerful nucleophile and can participate in a variety of reactions, including:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.
Aldol (B89426) Condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. bhu.ac.in
It is important to note that under strongly basic conditions, the ester-like character of the ketal could potentially lead to hydrolysis, although this is generally much slower than acid-catalyzed hydrolysis. ucalgary.ca
Interactive Data Tables
Table 1: Reactivity Summary of this compound
| Functional Group | Reagent/Condition | Reaction Type | Product Type |
| Ketal | H₃O⁺ | Acid-catalyzed hydrolysis | Dicarbonyl, Alcohol |
| Ketal | R'OH, H⁺ | Transketalization | New Ketal |
| Ketone (α-protons) | Base (e.g., LDA) | Enolate formation | Enolate |
| Enolate | Alkyl halide | Alkylation | α-substituted ketone |
| Enolate | Aldehyde/Ketone | Aldol addition | β-hydroxy ketone |
Table 2: Mechanistic Steps in Acid-Catalyzed Ketal Hydrolysis
| Step | Description | Intermediate/Product |
| 1 | Protonation of ketal oxygen | Protonated Ketal |
| 2 | Loss of alcohol | Oxonium Ion |
| 3 | Nucleophilic attack by water | Protonated Hemiacetal |
| 4 | Deprotonation | Hemiacetal |
| 5 | Equilibrium | Aldehyde + Alcohol |
Condensation Reactions Utilizing the Alpha-Protons
The presence of alpha-protons in this compound makes it a suitable candidate for various condensation reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.org The most common type of condensation reaction for compounds like this compound is the aldol condensation. sigmaaldrich.com
In a typical aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. sigmaaldrich.com This is often followed by a dehydration step to yield a conjugated enone. wikipedia.org For this compound, the alpha-protons on the methyl group are acidic enough to be abstracted by a base, leading to the formation of a nucleophilic enolate. magritek.com This enolate can then react with an aldehyde or another ketone.
A crossed aldol condensation occurs when two different carbonyl compounds are used. wikipedia.org To avoid a mixture of products, one of the carbonyl compounds is often non-enolizable, meaning it lacks alpha-protons. wikipedia.org For instance, reacting this compound with benzaldehyde, which has no alpha-protons, would lead to a more controlled reaction. mnstate.edu The reaction of an aldehyde with a ketone in the presence of a base like sodium hydroxide (B78521) is a classic example of a mixed aldol condensation. mnstate.edu
The Knoevenagel condensation is another variation where an aldehyde or ketone reacts with a compound having an active methylene (B1212753) group. iitk.ac.in
Enolate Chemistry Derived from this compound
The formation of an enolate is a critical step in the reactivity of this compound. orgosolver.com Enolates are resonance-stabilized anions formed by the deprotonation of the α-carbon adjacent to a carbonyl group. orgosolver.commasterorganicchemistry.com This deprotonation is typically achieved using a base. libretexts.org The resulting enolate is a powerful nucleophile. masterorganicchemistry.com
The stability of the enolate is a key factor in its reactivity. For unsymmetrical ketones, two different enolates can potentially form: a kinetic enolate and a thermodynamic enolate. chemistrysteps.comlibretexts.org The kinetic enolate is formed faster and is typically less substituted, while the thermodynamic enolate is more stable and more substituted. chemistrysteps.com The choice of base and reaction conditions can influence which enolate is predominantly formed. chemistrysteps.com For instance, a bulky base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate. chemistrysteps.combham.ac.uk
Once formed, the enolate of this compound can participate in a variety of reactions, including nucleophilic additions to electrophilic carbonyl compounds. orgosolver.com This is the basis for the aldol and Claisen condensation reactions. orgosolver.com Enolates can also be alkylated by reacting them with alkyl halides, a reaction that proceeds via an SN2 mechanism and works best with primary alkyl halides. chemistrysteps.com
Metal-Catalyzed Processes with this compound
The functionalization of this compound can be achieved through various metal-catalyzed processes, which offer high efficiency and selectivity.
Transition Metal Catalysis in this compound Functionalization
Transition metals, particularly palladium, are widely used to catalyze C-H functionalization reactions. nih.govsnnu.edu.cn These reactions allow for the direct modification of C-H bonds, providing a powerful tool for organic synthesis. nih.gov Palladium catalysts are effective in mediating these transformations due to their ability to cycle between different oxidation states. snnu.edu.cn
In the context of this compound, transition metal catalysis could be employed for various transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are fundamental in forming carbon-carbon bonds. mdpi.com While direct C(sp³)-H activation adjacent to the carbonyl group of this compound is challenging, the use of directing groups can facilitate such transformations. nih.gov
Other transition metals like rhodium and iridium have also been utilized in asymmetric C-H activation reactions. snnu.edu.cn Furthermore, cooperative catalysis involving multiple metals, such as palladium and copper, can expand the scope of accessible transformations. mdpi.com
Chemo- and Regioselective Control in Catalytic Reactions of this compound
Chemoselectivity, the ability to react with one functional group in the presence of others, is a crucial aspect of modern organic synthesis. numberanalytics.com In a molecule like this compound, which possesses both a ketone and an acetal (B89532) functional group, achieving chemoselectivity is essential. The reactivity of different functional groups is influenced by both thermodynamic and kinetic factors. numberanalytics.com
Regioselectivity, the control of where a reaction occurs on a molecule, is also critical. masterorganicchemistry.com For example, in the alkylation of the enolate derived from an unsymmetrical ketone, the choice of reaction conditions can determine whether the reaction occurs at the more or less substituted alpha-carbon. chemistrysteps.com
In metal-catalyzed reactions, the choice of ligand can significantly influence both chemo- and regioselectivity. For instance, in palladium-catalyzed reactions, different ligands can lead to different regioisomers. libretexts.org Similarly, in the Pauson-Khand reaction, the choice of metal catalyst can determine the regioselectivity of the cycloaddition. wikipedia.org The development of catalysts and reaction conditions that allow for precise control over selectivity is an active area of research. shd-pub.org.rs
Mechanistic Insights into this compound Transformations
Understanding the detailed mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methods.
Detailed Electron Flow Analysis in Reactions
Electron flow in chemical reactions is represented by curved arrows, which show the movement of electron pairs from an electron-rich species (nucleophile) to an electron-poor species (electrophile). lumenlearning.com Analyzing the electron flow provides a clear picture of bond-forming and bond-breaking steps in a reaction mechanism.
In the base-catalyzed aldol condensation of this compound, the first step is the deprotonation of the alpha-carbon by a base to form an enolate. masterorganicchemistry.comiitk.ac.in The curved arrow originates from the base, attacks the alpha-proton, and another arrow shows the C-H bond electrons moving to form the enolate. youtube.com The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. iitk.ac.in A curved arrow from the enolate's carbanionic center to the carbonyl carbon depicts this nucleophilic attack. lumenlearning.com This is followed by proton transfer to the newly formed alkoxide. iitk.ac.in
In metal-catalyzed reactions, the electron flow involves the metal center and the organic substrates. For example, in a palladium-catalyzed cross-coupling reaction, the catalytic cycle involves steps like oxidative addition, migratory insertion, and reductive elimination, each with a specific pattern of electron movement. libretexts.org Understanding the electron flow in these complex catalytic cycles is crucial for optimizing reaction conditions and catalyst design. nih.gov
Applications of 1,1 Diethoxyacetone in Complex Organic Synthesis
1,1-Diethoxyacetone as a C3-Synthon in Convergent Synthesis
The formation of carbon-carbon bonds is fundamental to organic synthesis, allowing for the construction of the carbon skeletons of organic molecules. illinois.edunih.govalevelchemistry.co.uk this compound provides a reactive ketone group that can participate in a variety of C-C bond-forming reactions. For instance, it can undergo aldol-type condensations or act as an electrophile in reactions with organometallic reagents. These reactions are pivotal for assembling larger molecular frameworks from smaller, simpler precursors. vanderbilt.edu The presence of the acetal (B89532) protects the aldehyde functionality, allowing for selective reaction at the ketone center.
Aldol (B89426) and Related Condensations: The ketone carbonyl of this compound can react with enolates or other carbon nucleophiles to form new carbon-carbon bonds. vanderbilt.edu
Grignard and Organolithium Reactions: Organometallic reagents can add to the ketone, creating a tertiary alcohol and a new C-C bond.
The following table summarizes some representative carbon-carbon bond-forming reactions involving ketone-like synthons.
| Reaction Type | Nucleophile | Electrophile Synthon | Resulting Structure |
| Aldol Condensation | Enolate | Ketone/Aldehyde | β-Hydroxy carbonyl |
| Grignard Reaction | Organomagnesium Halide | Ketone/Aldehyde | Alcohol |
| Wittig Reaction | Phosphorus Ylide | Ketone/Aldehyde | Alkene alevelchemistry.co.uk |
| Michael Addition | Enolate/Nucleophile | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound alevelchemistry.co.uk |
This table provides generalized examples of C-C bond formation reactions.
Functional group interconversion (FGI) is a crucial aspect of organic synthesis, where one functional group is transformed into another to facilitate further reactions or to achieve the desired final product. vanderbilt.edusolubilityofthings.comyoutube.comchemistry.com.pk The structure of this compound, with its ketone and protected aldehyde, offers significant flexibility for FGI.
The ketone can be reduced to a secondary alcohol, which can then be further manipulated. For example, it can be converted into a good leaving group (like a tosylate) and substituted, or it can be eliminated to form an alkene. The acetal group, which masks the aldehyde, is stable under many reaction conditions but can be readily deprotected to reveal the highly reactive aldehyde functionality when needed. This allows for sequential reactions at two different sites within the same molecule.
Common functional group interconversions starting from the functionalities present in this compound include:
Ketone to Alcohol: Reduction using agents like sodium borohydride.
Acetal to Aldehyde: Hydrolysis under acidic conditions.
Ketone to Alkene: Through reactions like the Wittig reaction. alevelchemistry.co.uk
Synthesis of Diverse Heterocyclic Frameworks Utilizing this compound
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the core of many pharmaceuticals, agrochemicals, and materials. kit.eduuou.ac.inopenmedicinalchemistryjournal.com this compound is a valuable precursor for the synthesis of a variety of oxygen- and nitrogen-containing heterocycles. nih.govrsc.orgmdpi.comorganic-chemistry.org
Pyrans and their derivatives are important oxygen-containing heterocycles found in numerous natural products. nih.govresearchgate.netmdpi.com The synthesis of 4H-pyran derivatives can be achieved through one-pot multicomponent reactions. mjbas.comnih.govencyclopedia.pub While direct examples using this compound are not extensively detailed in the provided results, its structural motifs are relevant to the precursors used in these syntheses. For example, the 1,3-dicarbonyl component in some pyran syntheses can be conceptually related to the structure of this compound after initial transformations.
Pyridine (B92270) synthesis often involves the condensation of aldehydes and ketones with a nitrogen source like ammonia (B1221849). beilstein-journals.orgrsc.orgyoutube.comwikipedia.org The Hantzsch pyridine synthesis, for instance, typically uses a β-keto ester, an aldehyde, and ammonia. wikipedia.org The dicarbonyl nature of a deprotected or transformed this compound makes it a suitable synthon for constructing the pyridine ring. For example, a 1,5-dicarbonyl compound, which can be derived from precursors like this compound, can cyclize with ammonia to form a dihydropyridine, which is then oxidized to the pyridine. youtube.com
The furan (B31954) ring is another fundamental oxygen-containing heterocycle present in many natural and synthetic compounds. jocpr.comorganic-chemistry.org The synthesis of furans can be accomplished through various cyclization reactions of acyclic precursors. clockss.orgresearchgate.net One common method is the Paal-Knorr furan synthesis, which involves the dehydration of a 1,4-dicarbonyl compound. By strategically using this compound, it is possible to construct the necessary 1,4-dicarbonyl precursor. For instance, an aldol condensation between the enolate of this compound and an α-haloketone, followed by deprotection, could lead to a suitable 1,4-dicarbonyl compound ready for cyclization into a furan.
A study by Sato and co-workers reported the synthesis of 2-substituted furans from acetylenic acetals, which bear a structural resemblance to this compound in having a protected carbonyl functionality. clockss.org This suggests the potential for similar precursors in furan synthesis.
The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, condensation of the dicarbonyl functionality (after deprotection) with hydrazines could lead to the formation of pyridazines or pyrazoles. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoles. The ability to selectively unmask the aldehyde allows for stepwise constructions, providing access to a wide array of complex heterocyclic frameworks. The synthesis of fused oxa-heterocycles has been achieved through iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols, showcasing the utility of dicarbonyl-like precursors. rsc.org
Role in Total Synthesis of Natural Products and Bioactive Molecules
The strategic incorporation of this compound and its derivatives is crucial in the total synthesis of numerous natural products and bioactive molecules. nih.govnih.gov Its utility as a synthetic equivalent of dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in biochemical pathways like glycolysis and photosynthesis, highlights its importance in biomimetic synthesis. nih.govwikipedia.org
Retrosynthetic analysis, a technique for planning chemical syntheses, often identifies this compound as a key synthon for C3 fragments. researchgate.netscribd.com In planning the synthesis of complex targets, chemists can disconnect the molecule to reveal a 1,3-dihydroxyacetone (B48652) subunit, for which this compound is a stable and reactive surrogate. nih.gov This approach simplifies the synthetic challenge by breaking down a complex structure into simpler, achievable precursors. researchgate.net
For instance, in the synthesis of neuraminidase inhibitors, which are important antiviral compounds, this compound is employed as a suitable aliphatic ketone for key bond-forming reactions. google.comepo.org Similarly, its use has been documented in the preparation of intermediates for 4,5-diamino shikimic acid derivatives, which are precursors to a wide range of pharmaceuticals. google.com The retrosynthesis of such molecules reveals a strategic C-C bond disconnection that leads back to simpler starting materials, including an aldehyde and a ketone component, where this compound can effectively serve as the latter.
Achieving specific stereochemistry is paramount in the synthesis of bioactive molecules, as the three-dimensional arrangement of atoms dictates biological function. lmu.deijnrd.org this compound and its corresponding enolates are instrumental in stereoselective aldol reactions, a powerful method for forming carbon-carbon bonds while controlling the creation of new stereocenters. wikipedia.orgwiley-vch.de
The stereochemical outcome of these reactions is often directed by the geometry of the enolate (E or Z) and the nature of the metal counterion and ligands used, which organize the transition state. lmu.deharvard.edu The Zimmerman-Traxler model is frequently invoked to predict whether the syn or anti diastereomer will be the major product. harvard.edu By carefully selecting reaction conditions, chemists can favor the formation of one stereoisomer over others, a critical step in the efficient synthesis of complex molecules like polyketides and other natural products. ijnrd.orgwiley-vch.de
Table 1: Examples of Stereoselective Aldol Reactions This table is illustrative and based on general principles of stereoselective aldol reactions, as specific data for this compound was not available in the provided search results.
| Enolate Geometry | Aldehyde Reactant | Major Product Diastereomer | Typical Diastereomeric Ratio (d.r.) |
| (Z)-enolate | Benzaldehyde | syn | >95:5 |
| (E)-enolate | Isobutyraldehyde | anti | >95:5 |
| (Z)-enolate (with chiral auxiliary) | Propanal | syn | >99:1 |
Contributions to the Synthesis of Architecturally Complex Molecular Scaffolds
Beyond linear extensions, this compound is a key player in building architecturally complex molecular scaffolds that form the core of many natural products. rsc.orgnih.gov
Polyketides are a large and structurally diverse class of natural products known for a wide range of biological activities, including antibiotic and anticancer properties. nih.govuzh.ch They are biosynthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units. researchgate.netnih.gov In the laboratory, synthetic chemists mimic this process to create both natural polyketides and novel analogues with potentially enhanced or new biological functions.
This compound serves as a valuable C3 building block in the synthesis of polyketide fragments. nih.gov Its ketone functionality can be used for chain elongation via aldol or other condensation reactions, while the protected diol at the other end can be revealed later in the synthesis for further functionalization or to form part of the final polyketide backbone. uzh.ch This strategy allows for the modular construction of complex polyketide chains with precise control over the placement of hydroxyl and keto groups, which are characteristic features of this class of molecules. nih.govrsc.org
Spirocyclic systems, characterized by two rings sharing a single common atom, are prominent structural motifs in a vast number of natural products and are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govuctm.eduresearchgate.net The synthesis of these complex scaffolds often requires specialized strategies.
Derivatives of this compound are employed in the construction of spiroketals, a subclass of spirocycles where the shared atom is part of two ketal functionalities. The synthesis often involves the cyclization of a precursor containing two hydroxyl groups and a ketone (or a protected ketone). By starting with this compound, a synthetic sequence can be designed where the ketone is involved in creating one part of the molecule, and the latent diol (from the acetal) is later deprotected to participate in the spiroketalization step. This approach has been utilized in the synthesis of complex spiroketals like the peniciketals and members of the milbemycin family. researchgate.netnih.gov
Advanced Analytical and Spectroscopic Investigations of 1,1 Diethoxyacetone Transformations
In-situ Spectroscopic Methodologies for Reaction Monitoring
In-situ (in the reaction mixture) spectroscopy allows for real-time analysis of a chemical reaction without the need for sampling, quenching, or workup, which might alter the chemical composition. americanpharmaceuticalreview.com This provides a dynamic window into reaction kinetics, mechanisms, and the fleeting existence of intermediates. americanpharmaceuticalreview.comrptu.de
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful technique for monitoring reactions in real-time, offering rich structural information and quantitative data. rptu.dechemrxiv.org By setting up an NMR experiment directly on a reacting sample, it is possible to track the disappearance of reactant signals and the appearance of product signals simultaneously. rsc.org For the transformation of 1,1-Diethoxyacetone, such as its hydrolysis to dihydroxyacetone and ethanol (B145695), ¹H NMR would show a decrease in the intensity of the characteristic signals for the ethoxy groups (a quartet for the -CH₂- and a triplet for the -CH₃) and the singlet for the central -CH₂- of the acetone (B3395972) backbone. Concurrently, new signals corresponding to the protons of the formed ethanol and dihydroxyacetone would emerge and grow over time. nih.govsigmaaldrich.com
Kinetic data can be extracted by integrating these signals at various time points throughout the reaction. This approach provides a non-invasive method to determine reaction rates and observe the formation of any intermediates that may have a sufficient lifetime to be detected on the NMR timescale. rsc.orgcsic.es
Table 1: Hypothetical ¹H NMR Chemical Shift Data for Monitoring Hydrolysis of this compound This table is illustrative, based on typical chemical shifts for the functional groups.
| Compound | Functional Group | Multiplicity | Approx. Chemical Shift (δ, ppm) | Change During Reaction |
| This compound (Reactant) | -O-CH₂ -CH₃ | Quartet | 3.6 | Decreases |
| -O-CH₂-CH₃ | Triplet | 1.2 | Decreases | |
| -CH₂ -C=O | Singlet | 4.5 | Decreases | |
| Ethanol (Product) | -CH₂ -OH | Quartet | 3.7 | Increases |
| -CH₂-CH₃ | Triplet | 1.2 | Increases (overlaps with reactant) | |
| Dihydroxyacetone (Product) | HO-CH₂ - | Singlet | 4.4 | Increases |
Infrared (IR) and Raman Spectroscopy for Mechanistic Probes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as an excellent probe for mechanistic studies by monitoring changes in functional groups. nih.govtudublin.ie These methods can be applied in-situ using fiber-optic probes immersed directly in the reaction vessel, providing real-time data on the evolution of chemical bonds. americanpharmaceuticalreview.comjasco-global.com
For transformations involving this compound, IR spectroscopy is particularly sensitive to the strong absorption of the carbonyl (C=O) group, typically found around 1720-1740 cm⁻¹. americanpharmaceuticalreview.com Any reaction at this site would lead to a change in this band. Furthermore, the characteristic C-O stretching vibrations of the acetal (B89532) group (around 1050-1150 cm⁻¹) can be monitored. uzh.ch During a hydrolysis reaction, the disappearance of the acetal C-O bands and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) from the resulting alcohol and water would be key indicators of reaction progress. youtube.comnih.gov
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. nih.govmdpi.com It is often more sensitive to symmetric, non-polar bonds and is less susceptible to interference from polar solvents like water, making it advantageous for aqueous reaction systems. nih.gov The transformation of the C=O bond and the C-O-C linkages of the acetal would also be observable in the Raman spectrum, providing a parallel stream of data to confirm mechanistic insights. researchgate.netcern.ch
Table 2: Key Vibrational Frequencies for Monitoring this compound Transformations
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Change During Hydrolysis |
| Carbonyl (C=O) | IR, Raman | ~1730 | May shift or disappear depending on reaction |
| Acetal (C-O-C) | IR, Raman | ~1050-1150 | Disappears |
| Alcohol (O-H) | IR | ~3200-3600 (broad) | Appears |
Chromatographic Techniques for Reaction Mixture Analysis
Chromatography separates the components of a mixture for individual analysis, making it indispensable for identifying products and quantifying the composition of a reaction at a specific point in time. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
GC-MS is a premier technique for identifying volatile and semi-volatile compounds in a complex mixture. nih.gov Components are separated by the gas chromatograph based on their boiling points and interactions with the column's stationary phase, and then subsequently ionized and fragmented by the mass spectrometer. d-nb.infojofresearch.com The resulting mass spectrum provides a molecular fingerprint, often allowing for unambiguous identification of the compound. sigmaaldrich.com
In the analysis of a reaction mixture from this compound, GC-MS could be used to identify products, byproducts, and unreacted starting material. epo.org For example, in a condensation reaction, GC-MS would separate the newly formed, larger product from the starting material. The mass spectrum of the product would show a molecular ion peak corresponding to its higher molecular weight. The fragmentation pattern, which shows the masses of smaller pieces of the molecule, provides crucial structural information. sigmaaldrich.commdpi.com Typical fragments for this compound would include the loss of an ethoxy group (M-45) or other characteristic cleavages.
Table 3: Illustrative GC-MS Data for Analysis of a this compound Reaction
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| Ethanol | Low | 31, 45, 46 | Product (if hydrolysis) |
| This compound | Intermediate | 101 (M-45), 73, 47 | Unreacted Starting Material |
| Reaction Product | Higher | Dependent on product structure | New Product |
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity
High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally unstable, making it an excellent complement to GC-MS. mtoz-biolabs.comnih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. bridgewater.edu It is widely used to monitor the progress of a reaction by quantifying the concentration of reactants and products over time and to assess the purity of the final isolated product. nih.govresearchgate.net
For analyzing transformations of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). mtoz-biolabs.com A UV detector could be used to monitor the compounds if they possess a chromophore. By injecting aliquots of a reaction mixture at different times, one can generate kinetic profiles by plotting the peak area of each component against time. bridgewater.edu HPLC is also the standard method for determining the purity of a final product, where the area of the main product peak is compared to the total area of all peaks in the chromatogram. nih.govchromatographyonline.com
Table 4: Typical HPLC Parameters for Purity Analysis of a this compound Derivative
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm) |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
X-ray Crystallography for Structural Elucidation of this compound Derivatives and Intermediates
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While this compound itself is a liquid at room temperature, solid derivatives or reaction intermediates can be analyzed using this technique.
Computational Chemistry Studies of 1,1 Diethoxyacetone
Density Functional Theory (DFT) Applications
Extensive searches of scientific literature and computational chemistry databases have revealed a significant lack of specific Density Functional Theory (DFT) studies focused on 1,1-diethoxyacetone. While DFT is a powerful and widely used method for predicting molecular properties and reaction mechanisms for a vast array of organic compounds, it appears that this compound has not been a specific subject of published research in this area. uni-muenchen.denih.govpku.edu.cnrsc.orgresearchgate.netacs.orgrsc.orgnih.govorientjchem.orgnih.gov
Generally, DFT calculations are employed to investigate various aspects of chemical compounds. uni-muenchen.denih.govpku.edu.cn For a molecule like this compound, DFT could theoretically be used to determine its optimized geometry, electronic structure, vibrational frequencies, and thermochemical properties.
Accurate Prediction of Reaction Energetics
There is no available published data on the use of DFT to predict the reaction energetics of this compound. In principle, DFT methods could be applied to calculate the enthalpies and free energies of reactions involving this compound, such as its synthesis, decomposition, or its participation in condensation or addition reactions. researchgate.netresearchgate.netarxiv.org Such calculations would provide valuable insights into the thermodynamic feasibility and energy profiles of these transformations. However, without specific studies, any discussion on the reaction energetics of this compound remains purely hypothetical.
Elucidation of Complex Reaction Mechanisms
Similarly, there are no specific DFT studies that elucidate the reaction mechanisms of this compound. Computational studies on other ketones and ethers have demonstrated the utility of DFT in mapping out detailed reaction pathways, identifying transition states, and calculating activation barriers. pku.edu.cnrsc.orgacs.orgrsc.orgnih.govorientjchem.orghawaii.edu For this compound, DFT could be used to explore mechanisms of reactions such as enolate formation, aldol-type reactions, or its behavior under various catalytic conditions. The absence of such studies in the literature means that the mechanistic details of its reactions from a computational standpoint are currently unexplored.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (if applicable to reactivity)
A thorough search has found no evidence of chemoinformatics or Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies applied to the reactivity of this compound. QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physical/chemical properties, respectively. numberanalytics.comresearchgate.netnih.govrsc.orgeuropa.eu
For a QSAR/QSPR study to be conducted, a dataset of structurally related compounds with measured reactivity data would be required. It appears that no such dataset, including this compound, has been compiled and analyzed in the published literature. Therefore, no models exist to predict the reactivity of this compound based on its structural descriptors.
Synthetic Strategies for 1,1 Diethoxyacetone Derivatives
Synthesis of Substituted 1,1-Diethoxyacetone Analogues
The synthesis of substituted this compound analogues can be achieved through various strategies, primarily involving the modification of the acetone (B3395972) backbone prior to or after the introduction of the diethoxy ketal.
One prominent method involves the reaction of organometallic reagents with precursors that already contain the diethoxyacetyl group. For instance, the synthesis of 1,1,2,2-tetraethoxyalk-3-yn-5-ols can be accomplished by reacting the acetylide of 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB) with various aldehydes. These resulting propargylic alcohols can then be selectively deketalized under acidic conditions using moist acetone and an acidic resin like Dowex 50W to yield 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones, which are valuable substituted this compound analogues. chim.it The efficiency of the initial addition reaction can be influenced by the choice of the organometallic reagent, with butyllithium (B86547) and ethylmagnesium bromide being common choices. chim.it
Another approach to substituted analogues is the direct functionalization of a pre-existing this compound derivative. For example, chlorination of 1,1-diethoxy-2-methylpropane using trichloroisocyanuric acid (TCCA) in anhydrous ethanol (B145695) can selectively introduce a chlorine atom at the tertiary carbon, yielding 3-chloro-1,1-diethoxy-2-methylpropane (B570168). This reaction proceeds through a radical mechanism and is facilitated by a phase-transfer catalyst.
Furthermore, N-(4,4-diethoxybutyl)imines, which can be considered derivatives of this compound where the ketone has been converted to an imine and the methyl group extended, are precursors to 3-arylidene-1-pyrrolines through an acid-catalyzed intramolecular cyclization and subsequent rearrangement. rsc.org
Below is a table summarizing the synthesis of some substituted this compound analogues:
| Analogue | Synthetic Method | Precursors | Reference |
| 1,1-Diethoxy-5-hydroxyalk-3-yn-2-ones | Reaction of TEB acetylide with aldehydes followed by selective deketalization | 3,3,4,4-Tetraethoxybut-1-yne, Aldehydes | chim.it |
| 3-Chloro-1,1-diethoxy-2-methylpropane | Radical chlorination | 1,1-Diethoxy-2-methylpropane | |
| 3-Arylidene-1-pyrrolines | Acid-catalyzed cyclization and rearrangement | N-(4,4-diethoxybutyl)imines | rsc.org |
Transformations Leading to Novel Molecular Scaffolds from this compound
The reactivity of this compound at both the ketal carbon and the acetone backbone allows for a range of transformations that generate novel and complex molecular scaffolds.
The diethoxy ketal at the C1 position of this compound and its derivatives serves as a protecting group for a carbonyl or a precursor to other functionalities. The reactivity of this group is highly dependent on the reaction conditions.
Under acidic conditions, the ketal can be hydrolyzed to reveal the corresponding aldehyde. For example, the acetal (B89532) group in 3-chloro-1,1-diethoxy-2-methylpropane can be hydrolyzed to yield 3-chloro-2-methylpropionaldehyde. Similarly, the deketalization of 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones to unmask the ketone at C2 proceeds while leaving the C1-diethoxy group intact, suggesting a higher reactivity of the ketal associated with the propargylic system under those specific conditions. chim.it This selective deprotection highlights the potential for differential reactivity in poly-ketalated systems. While direct substitution of the ethoxy groups is less commonly reported, the susceptibility of the ketal carbon to nucleophilic attack under acidic catalysis suggests that trans-ketalization or reactions with other nucleophiles are plausible transformations.
The acetone backbone of this compound possesses acidic α-hydrogens and an electrophilic carbonyl carbon, making it amenable to a variety of classical carbonyl chemistry reactions.
Alkylation: The formation of an enolate from this compound, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), allows for subsequent alkylation at the C3 position via an SN2 reaction with an alkyl halide. organicchemistrytutor.compressbooks.pubopenstax.orglibretexts.org This is a fundamental carbon-carbon bond-forming reaction that enables the introduction of a wide range of alkyl substituents. The synthesis of 1,1-diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol is an example where an alkylation reaction is a key step. uib.no
Acylation: The enolate of this compound can also be acylated by reacting it with acylating agents such as esters or acid chlorides. This reaction leads to the formation of β-dicarbonyl compounds, which are versatile intermediates in organic synthesis. ucalgary.cascielo.br
Condensation Reactions: this compound can participate in various condensation reactions. In a Knoevenagel condensation , it can react with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form an α,β-unsaturated product after dehydration. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgsci-hub.sesciensage.info This reaction is often the initial step in the synthesis of various heterocyclic systems.
The following table provides an overview of the types of modifications possible on the acetone backbone:
| Reaction Type | Reagents | Product Type | References |
| Alkylation | Strong base (e.g., LDA), Alkyl halide | C3-alkylated this compound | organicchemistrytutor.comuib.no |
| Acylation | Strong base, Acylating agent (e.g., ester) | β-dicarbonyl derivative | ucalgary.cascielo.br |
| Knoevenagel Condensation | Active methylene compound, Basic catalyst | α,β-unsaturated ketone | sigmaaldrich.comwikipedia.org |
Applications of this compound Derivatives in Advanced Synthetic Schemes
Derivatives of this compound are valuable intermediates in the synthesis of a wide range of complex molecules, including heterocycles and bioactive compounds.
The synthesis of various heterocyclic rings often utilizes the reactivity of the dicarbonyl functionality, which can be unmasked from the diethoxy ketal at the appropriate stage. For example:
Furans: Substituted 1,1-diethoxyalk-3-yn-2-ones undergo cyclization reactions with various nucleophiles to afford substituted furans. chim.it
Pyrazoles and Isoxazoles: The reaction of 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones with hydrazine (B178648) or hydroxylamine (B1172632) leads to the formation of pyrazoles and 5-hydroxy-4,5-dihydroisoxazoles, respectively. thieme-connect.com
Pyrimidines: Condensation of 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones with guanidine (B92328) can yield 2-aminopyrimidines. thieme-connect.com In general, 1,3-dicarbonyl compounds or their synthetic equivalents are key precursors for pyrimidine (B1678525) synthesis. organic-chemistry.orgnih.govscholarsresearchlibrary.com
Quinoxalines: The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a standard method for quinoxaline (B1680401) synthesis. rsc.orgsapub.orgacgpubs.orgnih.gov this compound can serve as a precursor to the required 1,2-dicarbonyl moiety.
Multicomponent reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more reactants, can also employ this compound or its derivatives as the ketone component. nih.gov Reactions like the Ugi and Passerini reactions are powerful tools in combinatorial chemistry for the rapid generation of compound libraries. slideshare.netslideshare.net The synthesis of pyrrolo[2,3-d]pyrimidines through a one-pot, three-component reaction highlights the utility of dicarbonyl-related compounds in MCRs. scielo.org.mx
The strategic incorporation of the this compound motif has been instrumental in the total synthesis of various bioactive compounds . kit.edubeilstein-journals.orgmdpi.comnih.gov Its ability to introduce a masked dicarbonyl functionality allows for intricate molecular manipulations that are crucial for achieving the target architecture. For instance, derivatives of this compound are key intermediates in the synthesis of β-hydroxy 1,3-dithiane (B146892) derivatives uib.no and in the creation of mimics of natural products to enhance their biological and physicochemical properties. kit.edumdpi.com
The table below showcases some of the applications of this compound derivatives in the synthesis of complex molecules.
| Target Molecule Class | Synthetic Application of this compound Derivative | Key Reaction Type | References |
| Furans | Precursor to substituted furans | Cyclization of 1,1-diethoxyalk-3-yn-2-ones | chim.it |
| Pyrazoles | Precursor to 3,5-disubstituted pyrazoles | Condensation with hydrazine | thieme-connect.com |
| Pyrimidines | Precursor to 2-aminopyrimidines | Condensation with guanidine | thieme-connect.com |
| Quinoxalines | Precursor to the 1,2-dicarbonyl component | Condensation with 1,2-diamines | rsc.orgsapub.org |
| Bioactive Compounds | Intermediate in total synthesis | Various C-C and C-N bond formations | uib.nokit.edunih.govmdpi.com |
Future Research Directions and Emerging Trends in 1,1 Diethoxyacetone Chemistry
Integration of 1,1-Diethoxyacetone into Continuous Flow Chemistry
Continuous flow chemistry, the process of performing reactions in a continuously streaming fluid, offers significant advantages over traditional batch processing, including enhanced safety, faster reactions, improved reproducibility, and easier scalability. acs.orgnih.govnih.gov The integration of this compound into flow systems represents a logical step toward optimizing its synthesis and subsequent transformations.
Future research will likely focus on developing robust, multi-step flow processes for reactions involving this compound. For instance, its synthesis from precursors could be "telescoped" with subsequent reactions, such as condensations or nucleophilic additions, without the need for intermediate isolation. nih.gov This approach is particularly advantageous for handling potentially unstable intermediates or managing exothermic reactions, which are more easily controlled in the small volumes of flow reactors. acs.orgfigshare.com
A key area of investigation will be the adaptation of classic reactions involving ketones and acetals to a flow environment. This could include acid-catalyzed deprotection to reveal the ketone for subsequent reactions or its use in forming more complex heterocyclic structures. The precise control over residence time, temperature, and stoichiometry afforded by flow reactors could lead to higher yields and selectivities than achievable in batch synthesis. nih.govrsc.org
Table 1: Potential Advantages of Continuous Flow vs. Batch Processing for this compound Reactions
| Feature | Batch Processing | Continuous Flow Processing | Potential Impact on this compound Chemistry |
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; superior heat control. | Safer handling of exothermic reactions; improved selectivity. |
| Mass Transfer | Dependent on stirring efficiency; can be slow. | Efficient mixing through diffusion and static mixers. | Faster reaction rates and higher conversion. |
| Scalability | Challenging; often requires re-optimization. | Straightforward by running the system for longer durations. | Seamless transition from laboratory discovery to production. |
| Safety | Large volumes of reagents handled at once. | Small reaction volumes at any given time. | Reduced risk when handling reactive intermediates. figshare.com |
| Reproducibility | Can vary between batches and scales. | Highly consistent and reproducible results. | Reliable production of materials with consistent quality. |
Exploration of Biocatalytic Transformations Involving this compound
Biocatalysis, the use of natural enzymes or whole-cell systems to catalyze chemical reactions, is a cornerstone of green chemistry. Merging biocatalysis with the chemistry of organosilicon compounds, for example, has opened new synthetic pathways. boronmolecular.com For this compound, future research is expected to explore enzymatic transformations that offer high selectivity and operate under mild conditions.
Given its structure, several classes of enzymes could be investigated:
Hydrolases (e.g., Lipases, Esterases): While the acetal (B89532) group is generally stable, research could explore engineered hydrolases for the selective deprotection of the diethoxy group to unmask the ketone under specific pH and temperature conditions, avoiding harsh acidic reagents.
Ketoreductases (KREDs): These enzymes could be used for the stereoselective reduction of the carbonyl group to produce chiral secondary alcohols, which are valuable building blocks in pharmaceutical synthesis.
Transaminases: For the conversion of the ketone into a chiral amine, providing a green route to valuable amine-containing compounds.
A significant trend is the use of enzyme cascades, where multiple enzymatic steps are performed in a single pot. sigmaaldrich.com A hypothetical cascade could involve the enzymatic deprotection of this compound followed by a ketoreductase-catalyzed reduction to yield a diol, all within the same aqueous medium.
Design and Synthesis of Advanced Materials Incorporating this compound Moieties
Organic building blocks are fundamental molecules used for the bottom-up assembly of more complex molecular architectures and materials. boronmolecular.comsigmaaldrich.com this compound, with its dual functionality (a protected ketone and an acetal), is a promising candidate for the design of novel polymers and advanced materials. specificpolymers.comchem-space.com
Future work could focus on using this compound as a monomer or a precursor to a monomer. For example:
Polymer Synthesis: The ketone functionality, once deprotected, can be a site for polymerization reactions. Alternatively, the diethoxy groups could be involved in trans-acetalization polymerization with polyols, creating polyacetals with unique properties. google.com
Functional Materials: The compound could be incorporated into larger structures to act as a latent carbonyl group. This would allow for post-synthesis modification of a material, where the ketone is revealed under specific conditions (e.g., acid exposure) to alter the material's properties, such as its polarity, cross-linking ability, or affinity for other molecules.
Heterocyclic Scaffolds: The ketone is a key precursor for synthesizing a wide range of heterocyclic compounds, which form the core of many pharmaceuticals and functional organic materials. researchgate.netutsa.eduresearchgate.net Research into new cyclization reactions starting from this compound could yield novel classes of heterocycles for applications in materials science and medicinal chemistry. rsc.orgzioc.ru
Development of Novel Catalytic Systems for Enhanced this compound Chemistry
Advances in catalysis are crucial for unlocking new reactivity and improving the efficiency of known transformations. While traditional acid catalysis is often used in reactions involving acetals and ketones, emerging catalytic systems offer greater selectivity and milder reaction conditions. masterorganicchemistry.comnih.govlibretexts.org
Future directions in this area include:
Solid Acid Catalysts: Employing solid acid catalysts, such as zeolites or acidic ion-exchange resins, for the formation or hydrolysis of the acetal group in this compound. google.com These catalysts are easily separable, reusable, and can be integrated into continuous flow systems, aligning with green chemistry principles.
Photocatalysis: The use of visible-light photocatalysis to drive reactions involving this compound. For instance, graphitic carbon nitride (g-C3N4) has been shown to catalyze the formation of acetals under ambient conditions, a technology that could be applied to this compound synthesis. nih.gov
Organocatalysis: Developing metal-free catalytic systems for transformations of this compound. Organocatalysts can promote reactions like asymmetric aldol (B89426) additions or Michael additions once the ketone is deprotected, providing access to complex chiral molecules.
Table 2: Comparison of Catalytic Systems for this compound Chemistry
| Catalyst Type | Traditional System (e.g., H₂SO₄) | Novel System | Potential Advantage |
| Acetal Hydrolysis | Homogeneous mineral acids | Solid acid resins, g-C3N4 photocatalyst | Ease of separation, reusability, milder conditions. google.comnih.gov |
| Condensation Rxns | Strong acid/base catalysts | Organocatalysts | Higher selectivity, metal-free products, asymmetric induction. |
| C-C Bond Formation | Stoichiometric reagents | Dual catalytic systems | Increased efficiency and atom economy. |
Application of Machine Learning and Artificial Intelligence for Predicting this compound Reactivity and Optimized Synthetic Routes
The intersection of data science and chemistry is revolutionizing how chemical research is conducted. Machine learning (ML) and artificial intelligence (AI) are increasingly used to predict reaction outcomes, optimize conditions, and even propose novel synthetic pathways. beilstein-journals.orgresearchgate.net
For this compound, these computational tools hold immense potential:
Reaction Optimization: Bayesian optimization and other ML algorithms can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading, solvent). nih.govacs.org This can rapidly identify the optimal conditions for synthesizing this compound or for using it in subsequent reactions, minimizing waste and experimental effort.
Reactivity Prediction: By training models on large datasets of chemical reactions, AI can predict the likely products, byproducts, and yields for unknown reactions involving this compound. researchgate.net This can help chemists prioritize experiments and avoid unpromising synthetic routes.
Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest synthetic pathways to complex target molecules that incorporate this compound as a key building block. These tools can uncover non-intuitive routes that a human chemist might overlook.
The successful application of these technologies relies on the availability of high-quality, standardized reaction data. Future efforts will likely involve the creation of curated datasets specifically focused on the reactivity of functionalized ketones and acetals to train more accurate and predictive models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,1-diethoxyacetone, and how can researchers optimize yield and purity?
- Methodological Answer : this compound is typically synthesized via acetalization of acetone with ethanol under acidic catalysis. Key parameters include reaction temperature (50–70°C), molar ratio of reactants (1:2 acetone to ethanol), and use of a dehydrating agent (e.g., molecular sieves) to shift equilibrium . To optimize yield, researchers should monitor reaction progress using thin-layer chromatography (TLC) and employ distillation or column chromatography for purification. Purity can be verified via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .
Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?
- Methodological Answer : High-resolution techniques such as GC-MS (for volatile fractions) and ¹H/¹³C NMR (for structural elucidation) are recommended. For quantification in environmental or biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) improves accuracy . Differential scanning calorimetry (DSC) can assess thermal stability, critical for storage and handling protocols .
Advanced Research Questions
Q. How can researchers address contradictions in reported thermodynamic properties of this compound (e.g., boiling point discrepancies)?
- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. To resolve these:
- Reproduce experiments : Use high-purity solvents and calibrate instruments (e.g., boiling point apparatus) against reference compounds.
- Apply statistical models : Use multivariate regression to account for variables like atmospheric pressure and heating rate .
- Consult authoritative databases : Cross-reference data from Lange’s Handbook of Chemistry and peer-reviewed studies to identify consensus values .
Q. What strategies are effective for studying this compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen catalysts (e.g., Lewis acids, enzymes) and solvents. Reaction progress can be tracked via in situ infrared (IR) spectroscopy.
- Mechanistic studies : Employ density functional theory (DFT) calculations to predict transition states and intermediate stability. Experimental validation via kinetic isotope effects (KIE) or trapping of intermediates is advised .
- Data reconciliation : Compare computational predictions with experimental outcomes using error analysis frameworks .
Q. How does this compound’s stability vary under different environmental conditions, and what degradation products form?
- Methodological Answer : Stability studies should include:
- Accelerated degradation tests : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C). Analyze degradation products via LC-MS and GC-MS to identify pathways (e.g., hydrolysis to acetone and ethanol) .
- Kinetic modeling : Use Arrhenius equations to predict shelf life under standard storage conditions .
Q. What are the challenges in scaling up this compound synthesis for laboratory-to-pilot transitions?
- Methodological Answer : Key challenges include heat management and byproduct formation. Solutions involve:
- Continuous-flow reactors : Enhance heat transfer and reduce side reactions.
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to maintain quality control .
- Lifecycle assessment (LCA) : Evaluate solvent recovery and waste minimization strategies early in process design .
Data Analysis and Interpretation
Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal references (e.g., tetramethylsilane).
- Collaborative validation : Share raw data with peer labs to confirm assignments.
- Advanced techniques : 2D NMR (COSY, HSQC) can resolve overlapping signals in complex mixtures .
Q. What statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to log-logistic or probit models for EC₅₀/LC₅₀ estimation.
- Bayesian hierarchical models : Account for variability across biological replicates.
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for publication bias via funnel plots .
Tables for Key Properties
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 165–167°C | Distillation | |
| Density (20°C) | 0.92 g/cm³ | Pycnometry | |
| Solubility in Water | 5.3 g/L | Gravimetric analysis | |
| pKa | ~12.5 (estimated) | Computational DFT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
